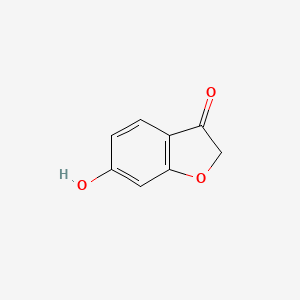

6-hydroxybenzofuran-3(2H)-one

Description

Contextualization within Benzofuranone Chemistry

The benzofuranone scaffold, a fusion of a benzene (B151609) and a furanone ring, is a privileged structure in medicinal chemistry and natural products. nih.gov The specific placement of the hydroxyl group at the 6-position and the ketone at the 3-position in 6-hydroxybenzofuran-3(2H)-one dictates its chemical behavior. The hydroxyl group can act as a hydrogen bond donor and can be a site for various chemical modifications, while the ketone group allows for reactions such as condensation and reduction. This arrangement of functional groups makes it a versatile building block for creating a wide array of derivatives with tailored properties. The core structure is also related to aurones, a class of flavonoids known for their characteristic yellow color. tandfonline.com

Significance in Natural Products and Synthetic Chemistry

This compound and its derivatives are found in various natural sources. For instance, a derivative, (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, has been identified in plants like Glycyrrhiza yunnanensis, Cotinus coggygria, and Dalbergia odorifera. nih.govactascientific.com

In synthetic chemistry, this compound serves as a crucial intermediate. A common synthetic route to this compound involves the cyclization of 2,4-dihydroxyphenacyl chloride. tandfonline.com It is frequently employed in condensation reactions with various aldehydes to produce aurones and other complex molecules. tandfonline.comnih.gov For example, its reaction with 3-hydroxybenzaldehyde (B18108) yields 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one, a compound with noted antioxidant and anti-inflammatory properties.

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A significant area of focus is its use as a scaffold for the synthesis of biologically active molecules. Scientists have synthesized and investigated numerous derivatives for their potential therapeutic applications. benthamdirect.comnih.govresearchid.co

Another major research direction is the exploration of its derivatives as functional materials. For instance, the influence of substitutions on the benzofuranone ring on the optical properties of aurone (B1235358) derivatives has been studied, with potential applications as dyes. beilstein-journals.org Furthermore, the development of efficient and environmentally friendly synthetic methods for this compound and its derivatives is an ongoing area of investigation, with techniques like microwave-assisted synthesis being explored. mdpi.comresearchgate.netsciforum.netsciforum.net

Interactive Data Table: Properties of this compound Derivatives

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source(s) | Reference(s) |

| (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | C15H10O5 | 270.24 | Glycyrrhiza yunnanensis, Cotinus coggygria, Dalbergia odorifera | nih.govactascientific.com |

| 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one | C15H10O4 | 266.24 | Synthetic |

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDMODVZBPFQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284479 | |

| Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-26-0 | |

| Record name | 6-Hydroxy-2H-benzofuran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-3-coumaranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-Hydroxybenzofuran-3(2H)-one

One direct method for the synthesis of this compound involves the intramolecular cyclization of 2,4-dihydroxyphenacylchloride. tandfonline.com This reaction can be efficiently carried out by grinding the starting material with activated barium hydroxide (B78521). tandfonline.com The process is notable for its simplicity and for proceeding in two steps within a single pot, where the initial phenacylchloride is cyclized to the desired benzofuranone. tandfonline.com

A versatile and high-yielding approach to this compound begins with 2,4-dihydroxyacetophenone. arkat-usa.org This multi-step synthesis proceeds by first converting the dihydroxyacetophenone into the corresponding hydroxybenzofuranone. arkat-usa.org A reported one-pot procedure involves persilylation followed by treatment with N-bromosuccinimide and then sodium hydroxide. arkat-usa.org This method has been successfully applied to produce this compound in an 86% yield after purification by flash column chromatography. arkat-usa.org

| Starting Material | Key Reagents | Product | Yield (%) |

| 2,4-dihydroxyacetophenone | 1. LiHMDS 2. NBS 3. NaOH | This compound | 86 |

This table summarizes the synthesis of this compound from 2,4-dihydroxyacetophenone.

The compound this compound can also be prepared from benzofuran-2,3-dione. This method involves a reaction with sulfuric acid in the presence of sodium hydroxide. chembk.com The diketone reacts with sulfuric acid to form an intermediate which is then acidified to yield the final product. chembk.com

A multi-step synthesis starting from resorcinol (B1680541) provides another route to this compound. nih.govresearchgate.net This process typically involves a Houben-Hoesch type acylation of resorcinol with an appropriate reagent like bromoacetonitrile (B46782) under acidic conditions to form an iminium salt. nih.gov Subsequent hydrolysis yields an α-haloacetophenone intermediate, which then undergoes intramolecular cyclization to form the benzofuranone ring. nih.gov For instance, resorcinol can be reacted with bromoacetonitrile in the presence of zinc chloride and dry HCl gas. nih.gov The resulting imine salt is hydrolyzed and then cyclized with sodium acetate (B1210297) to give this compound. nih.gov Similarly, 4-chlororesorcinol (B43231) can be used as a starting material, reacting with chloroacetonitrile (B46850) and zinc chloride to eventually form 5-chloro-6-hydroxybenzofuran-3(2H)-one. unibo.it

Derivatization of the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, most notably aurones.

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their characteristic yellow color and diverse biological activities. tandfonline.comtandfonline.com They are synthesized through the condensation of this compound with various aromatic aldehydes. tandfonline.comtandfonline.comarabjchem.org This aldol (B89426) condensation can be catalyzed by bases such as potassium hydroxide or activated barium hydroxide. tandfonline.comnih.gov

An environmentally friendly, one-pot synthesis of aurones involves grinding this compound with an aryl aldehyde and activated barium hydroxide. tandfonline.com This solvent-free method provides high yields in a short reaction time. tandfonline.com For example, the reaction with benzaldehyde (B42025) yields 6-hydroxyaurone in 95% yield. tandfonline.com Microwave irradiation in the presence of sodium hydroxide in ethanol (B145695) has also been employed to facilitate this condensation, significantly reducing reaction times. arabjchem.org

| This compound | Aldehyde | Catalyst/Conditions | Product | Yield (%) |

| This compound | Benzaldehyde | Activated Ba(OH)2, grinding | 6-hydroxyaurone | 95 |

| This compound | 4-Methoxybenzaldehyde | Activated Ba(OH)2, grinding | 6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | - |

| This compound | Quinolone-3-carbaldehydes | NaOH, Ethanol, Microwave | Quinolone-based aurone (B1235358) analogs | 61-79 |

This table showcases the synthesis of various aurones from this compound.

The synthesis of hydroxyl-substituted aurones can sometimes be challenging, requiring protection and deprotection steps. tandfonline.com However, methods using activated barium hydroxide or microwave-assisted synthesis have been shown to proceed without the need for protecting the phenolic hydroxyl group. tandfonline.comarabjchem.org

Synthesis of Aurones via Condensation Reactions

One-pot and Two-pot Synthesis Approaches

The synthesis of this compound and its derivatives can be achieved through both one-pot and two-pot procedures. A traditional two-pot synthesis involves the initial cyclization of a precursor like 2-hydroxyphenacylchloride to form the benzofuran-3(2H)-one. tandfonline.com This intermediate is then isolated and subsequently condensed with an aryl aldehyde in a separate step to produce aurones (2-benzylidenebenzofuran-3(2H)-ones). tandfonline.com

However, more efficient one-pot methods have been developed. tandfonline.com For instance, an eco-friendly, solid-phase synthesis allows for the direct production of aurones from substituted 2-hydroxyphenacylchlorides by grinding them with aryl aldehydes in the presence of a solid base catalyst. tandfonline.com This approach combines the cyclization and condensation steps into a single reaction vessel, avoiding the need for isolating the intermediate this compound. tandfonline.comtandfonline.com This method is not only simpler but also avoids the use of toxic organic solvents. tandfonline.com

Another reported one-pot approach involves a four-step sequence for synthesizing a related analogue, 6-hydroxybenzofuran-3-carboxylic acid, which highlights the versatility of one-pot strategies in constructing the benzofuran (B130515) core.

Catalyst Systems for Condensation (e.g., Activated Barium Hydroxide, Brønsted Hyperacids)

The choice of catalyst is crucial in the synthesis of this compound and its subsequent reactions. Activated barium hydroxide has proven to be a highly effective solid base catalyst for the synthesis of aurones from 2-hydroxyphenacylchlorides. tandfonline.comtandfonline.com This catalyst facilitates both the initial cyclization to form this compound and the subsequent condensation with aldehydes. tandfonline.com The use of activated barium hydroxide in a solvent-free grinding method offers high yields and short reaction times. tandfonline.comtandfonline.com

Brønsted hyperacids represent another class of catalysts used in reactions involving benzofuran-3(2H)-ones. mdpi.comsciforum.net These strong acids can catalyze the condensation of 3-coumaranone (a related benzofuranone) with aromatic carbonyl compounds. mdpi.comsciforum.net The acidity of the catalyst influences the reaction products. mdpi.comsciforum.net While detailed applications specifically for this compound are part of broader studies on coumaranones, the principle of using strong acid catalysis for condensation reactions is well-established. mdpi.comsciforum.net

Formation of Substituted 1,3-Thiazoles

The this compound scaffold can be utilized to synthesize novel 2,4-disubstituted 1,3-thiazole derivatives. researchgate.net This involves chemical modifications to introduce the thiazole (B1198619) ring system. While the specific reaction steps to form these thiazole derivatives from this compound are detailed in specialized literature, the general approach involves reacting the benzofuranone core with appropriate reagents to construct the five-membered thiazole ring containing sulfur and nitrogen atoms. researchgate.nettandfonline.com The resulting thiazole derivatives have been investigated for their potential antimicrobial activities. researchgate.net

Synthesis of Pyrazole (B372694) Derivatives

The chemical versatility of this compound extends to the synthesis of pyrazole derivatives. nih.gov One synthetic route involves the treatment of 6-methoxybenzofuran-3(2H)-one (a derivative of the target compound) with a strong base like lithium hexamethyldisilazide (LiHMDS) followed by reaction with a substituted phenyl isothiocyanate. nih.gov The resulting thioamide intermediate then undergoes condensation with hydrazine (B178648) monohydrate to yield 1H-benzofuro[3,2-c]pyrazole derivatives. nih.gov Interestingly, this reaction can also lead to the formation of unexpected pyrazole derivatives through partial cleavage of the furan (B31954) ring. nih.gov

Another approach to pyrazole-based aurone analogs involves a one-step grinding reaction of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (B1586509) with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes using activated barium hydroxide as a catalyst. researchgate.net This method bypasses the separate synthesis of this compound. researchgate.net

Introduction of Alkylamino Substituents

The this compound structure can be modified to include alkylamino substituents. For example, 2-(arylidene)-6-(2-morpholinoethoxy)benzofuran-3(2H)-one analogs have been synthesized. researchgate.net This suggests that the hydroxyl group at the 6-position can be alkylated with a side chain containing an amino group, such as a morpholinoethoxy group. researchgate.net The introduction of such substituents can be a key step in developing compounds with specific biological targets.

Functionalization for Hsp90 Inhibitor Analogues

The benzofuran scaffold, including derivatives of this compound, is recognized as a promising template for developing inhibitors of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is overexpressed in cancer cells and plays a crucial role in their survival. nih.gov The functionalization of the this compound core allows for the synthesis of analogs designed to bind to the ATP-binding site in the N-terminus of Hsp90. nih.gov By modifying the substituents on the benzofuran ring, researchers can optimize the inhibitory activity and selectivity of these compounds. For example, the synthesis of various tricyclic molecules and coumarin (B35378) derivatives containing pyrazoline functional groups has been explored in the quest for potent Hsp90 inhibitors. nih.gov

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound involves several key reaction mechanisms. The formation of aurones through condensation with aldehydes proceeds via a Knoevenagel or aldol-type condensation. nih.gov In the presence of a base, the active methylene (B1212753) group at the C2 position of the benzofuranone forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the benzylidene double bond.

The synthesis of pyrazole derivatives from 3-benzoylbenzofurans (related structures) involves the reaction with hydrazine hydrate. rsc.org This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and dehydration to form the pyrazole ring. rsc.org

In the formation of substituted thiazoles, the reaction likely involves a Hantzsch-type thiazole synthesis or a variation thereof, where the benzofuranone or a derivative provides a key building block for the thiazole ring construction.

The introduction of alkylamino substituents at the 6-hydroxy position typically occurs via a Williamson ether synthesis, where the phenoxide ion (formed by deprotonation of the hydroxyl group) acts as a nucleophile to displace a leaving group on an alkyl halide containing the desired amino functionality.

The functionalization for Hsp90 inhibitors often involves creating a resorcinol-like moiety, as seen in many known inhibitors, which can form key hydrogen bonds within the ATP-binding pocket of Hsp90. nih.gov The synthetic strategies are therefore designed to introduce or modify substituents to mimic the binding interactions of known potent inhibitors. nih.gov

Knoevenagel Condensation in Aurone Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of aurones, a subclass of flavonoids. researchgate.net This reaction involves the condensation of a benzofuran-3(2H)-one with an aldehyde. researchgate.netnih.gov For this compound, the active methylene group at the C-2 position readily participates in this C-C bond-forming reaction, typically under basic or acidic conditions, to yield (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-ones. researchgate.netnih.gov

A variety of catalytic systems have been developed to promote this transformation, including greener and more efficient methods. Research has demonstrated the use of neutral alumina, deep eutectic solvents (DES), and clay catalysts to facilitate the reaction, often with the aid of microwave irradiation to reduce reaction times and improve yields. mdpi.comresearchgate.netmdpi.com For instance, a one-pot synthesis grinding this compound with various aryl aldehydes using activated barium hydroxide as a solid base catalyst provides aurones in high yields within minutes. researchgate.net Another approach utilizes L-proline-based natural deep eutectic solvents (NaDES) as both the catalyst and solvent under ultrasound irradiation, achieving moderate to satisfactory yields. mdpi.comscilit.com

The table below summarizes the synthesis of various aurone derivatives starting from this compound via Knoevenagel condensation under different conditions.

Table 1: Synthesis of Aurones via Knoevenagel Condensation of this compound

| Aldehyde Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Activated Ba(OH)₂, Grinding, 5 min | (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one | 95 | researchgate.net |

| 4-Hydroxybenzaldehyde | Activated Ba(OH)₂, Grinding, 5 min | (Z)-6-hydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one | 95 | researchgate.net |

| 2,4-Dihydroxybenzaldehyde | Activated Ba(OH)₂, Grinding, 5 min | (Z)-2-(2,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | 88 | researchgate.net |

| 4-Methoxybenzaldehyde | Activated Ba(OH)₂, Grinding, 5 min | (Z)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | 91 | researchgate.net |

Addition of Carbocations to Enolic Forms

The enolic form of this compound is a key intermediate in reactions with electrophilic species, such as carbocations. A notable example is the acid-catalyzed condensation with α,β-dicarbonyl compounds. mdpi.comresearchgate.net In this reaction, which can be performed without a solvent and under microwave irradiation using clay as a catalyst, a probable mechanism involves the formation of an α-hydroxy-acylium cation from the dicarbonyl compound. mdpi.comsciforum.net This cation then adds to the electron-rich enol form of the coumaranone. mdpi.comsciforum.netmdpi.com

This methodology provides access to novel acylaurones, which are tetrasubstituted aurone derivatives. mdpi.com The reaction of this compound (designated as 1b in the referenced study) with various dicarbonyl compounds has been shown to produce these complex structures stereoselectively, yielding the more stable E-isomer. mdpi.comresearchgate.net

The table below details the outcomes of the clay-catalyzed condensation of this compound with several α,β-dicarbonyl compounds. researchgate.net

Table 2: Clay-Catalyzed Condensation of this compound with α,β-Dicarbonyl Compounds

| Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzil | 180 °C, 10 min, MW | 2-(benzoyl)-2-(hydroxy(phenyl)methylidene)-6-hydroxybenzofuran-3(2H)-one | 67 | researchgate.net |

| Phenanthraquinone | 180 °C, 10 min, MW | Product 3g | 65 | researchgate.net |

| Acenaphthoquinone | 180 °C, 10 min, MW | Product 3h | 63 | researchgate.net |

| Isatin | 180 °C, 10 min, MW | Product 3i | 60 | researchgate.net |

Deprotonation and Reaction with Isothiocyanates

The active methylene protons at the C-2 position of the benzofuranone ring are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate is a potent intermediate for forming new carbon-heteroatom bonds. A specific application of this reactivity is the synthesis of benzofuropyrazole derivatives. nih.gov

In a multi-step synthesis, this compound is first methylated to 6-methoxybenzofuran-3(2H)-one to protect the phenolic hydroxyl group. nih.gov Subsequent deprotonation of the α-proton with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) generates the corresponding enolate. This enolate then reacts with various 3-substituted phenyl isothiocyanates to yield thioamide intermediates. These intermediates undergo condensation with hydrazine monohydrate, leading to the formation of the final 1H-benzofuro[3,2-c]pyrazole derivatives. nih.gov

The table below outlines the synthesis of different benzofuropyrazole derivatives from the 6-methoxy analog of the title compound and various isothiocyanates. nih.gov

Table 3: Synthesis of Benzofuropyrazole Derivatives via Deprotonation and Reaction with Isothiocyanates

| Isothiocyanate Reactant | Base/Reagents | Final Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Isothiocyanato-3-(trifluoromethyl)benzene | LiHMDS; Hydrazine hydrate | 6-Methoxy-3-((3-(trifluoromethyl)phenyl)amino)-1H-benzofuro[3,2-c]pyrazole | 24 | nih.gov |

| Methyl 3-isothiocyanatobenzoate | LiHMDS; Hydrazine hydrate | Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate | 30 | nih.gov |

| 1-Isothiocyanato-3-methoxybenzene | LiHMDS; Hydrazine hydrate | 6-Methoxy-N-(3-methoxyphenyl)-1H-benzofuro[3,2-c]pyrazol-3-amine | 11 | nih.gov |

Biological Activities and Pharmacological Investigations

Antimicrobial Properties

Derivatives of 6-hydroxybenzofuran-3(2H)-one have been the subject of extensive research for their potential as antimicrobial agents. Studies have demonstrated that modifications to this core structure can yield compounds with notable activity against a spectrum of bacteria and fungi.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of this compound derivatives. A series of 3-substituted-imine-6-hydroxy-benzofuran derivatives demonstrated selective activity against Gram-positive bacteria. researchgate.net Notably, some of these compounds showed significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC₈₀ values ranging from 12.5 to 25 μg/mL. researchgate.net

Further research into 3-methanone-6-substituted-benzofuran derivatives found that compounds featuring a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against Escherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis, and Pseudomonas aeruginosa, with MIC₈₀ values as low as 0.78 μg/mL. nih.gov Additionally, a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones showed remarkable inhibition of a wide spectrum of Gram-positive bacteria, including S. aureus, Streptococcus epidermidis, MRSA, and B. subtilis, as well as the Gram-negative Klebsiella pneumoniae. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acids, synthesized from a 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid precursor, also displayed activity against Gram-positive bacteria with MIC values between 50 to 200 μg/mL. nih.gov

| Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 3-substituted-imine-6-hydroxy-benzofurans | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5–25 μg/mL (MIC₈₀) | researchgate.net |

| 3-methanone-6-hydroxy-benzofurans | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78–12.5 μg/mL (MIC₈₀) | nih.gov |

| Thiazole (B1198619) derivatives of this compound | Gram-positive bacteria | 7.81–62.5 μg/mL | researchgate.net |

| Halogenated 3-benzofurancarboxylic acids | Gram-positive bacteria | 50–200 μg/mL | nih.gov |

Antifungal Activity

The this compound scaffold has also given rise to derivatives with potent antifungal properties. A study involving thirteen novel this compound based 2,4-disubstituted 1,3-thiazoles identified several compounds with very strong activity against various Candida species, with MIC values ranging from 1.95 to 15.62 μg/ml. researchgate.netbenthamdirect.com Some of these derivatives showed activity comparable to the standard antifungal drug fluconazole. researchgate.net

Similarly, halogenated derivatives of 3-benzofurancarboxylic acid, derived from a 6-hydroxybenzofuran (B80719) precursor, were effective against Candida albicans and Candida parapsilosis with MIC values of 100 μg/mL. nih.gov Research on other benzofuran (B130515) derivatives has further substantiated the antifungal potential of this structural class, showing efficacy against fungi such as Penicillium italicum and Colletotrichum musae. mdpi.com

| Derivative Class | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2,4-disubstituted 1,3-thiazoles | Candida spp. | 1.95–15.62 μg/mL | researchgate.net |

| Halogenated 3-benzofurancarboxylic acids | C. albicans, C. parapsilosis | 100 μg/mL | nih.gov |

Structure-Activity Relationships in Antimicrobial Derivatives

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of this compound derivatives that are essential for their antimicrobial effects. A consistent finding is the critical role of the free hydroxyl group at the C-6 position of the benzofuran core for antibacterial activity. researchgate.netnih.gov

In a series of 3-methanone-6-substituted-benzofurans, it was observed that substitutions at the C-6 and C-3 positions significantly influence antibacterial activity and strain specificity. nih.gov For thiazole-based derivatives of this compound, compounds containing fluorine, bromine, and hydrogen substituents on an attached phenyl ring were found to be the most active antimicrobial agents. benthamdirect.com Furthermore, for 2-aminomethylene-3(2H)-benzofuranone derivatives, the introduction of a fluorine atom to the benzofuranone structure generally enhanced cytotoxic activity, whereas chlorine and methoxy (B1213986) groups did not have the same effect. nih.gov These SAR insights are vital for the rational design of new and more potent antimicrobial agents based on the this compound scaffold. rsc.org

Anticancer and Antiproliferative Activities

The benzofuran scaffold, including the this compound core, is a key component in many compounds investigated for anticancer properties. nih.govsemanticscholar.org Derivatives have shown cytotoxic effects against a variety of human cancer cell lines.

Against Various Cancer Cell Lines (e.g., Melanoma, Breast Cancer, Myelogenous Leukemia, Hepatocellular Carcinoma, Gastric Carcinoma)

Derivatives of benzofuran-3(2H)-one have demonstrated a broad range of antiproliferative activities. For instance, a study of 2-aminomethylene-3(2H)-benzofuranone compounds revealed tumor-specific cytotoxicity. nih.gov These compounds were highly active against human oral squamous cell lines (HSC-2, HSC-3) and human salivary gland tumor cells (HSG), while showing high resistance to normal human gingival fibroblasts. nih.gov

Halogenation of the benzofuran ring has been shown to significantly increase anticancer activity. nih.gov Derivatives of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone, which contain a bromine atom, displayed remarkable cytotoxic activity against human chronic (K562) and acute (HL60) leukemia cells, with IC₅₀ values of 5 μM and 0.1 μM, respectively. nih.gov Additionally, a resorcinolic lipid derivative, 3-heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, has been investigated as a strategy for melanoma treatment, showing cytotoxicity against B16F10 murine melanoma cells. While not a direct derivative of the subject compound, this highlights the potential of the broader isobenzofuran-1-one class in cancer therapy.

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Halogenated Dimethoxy-methyl-benzofuran | K562 (Human Chronic Myelogenous Leukemia) | 5 μM | nih.gov |

| Halogenated Dimethoxy-methyl-benzofuran | HL60 (Human Promyelocytic Leukemia) | 0.1 μM | nih.gov |

Potential as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous proteins involved in cancer progression, making it a significant target for cancer therapy. nih.gov Inhibition of Hsp90 can lead to the degradation of its client proteins, thereby disrupting multiple oncogenic pathways simultaneously. Various chemical scaffolds, such as those based on purine, have been developed as potent Hsp90 inhibitors. nih.gov While the benzofuran nucleus is a versatile scaffold for a wide range of biological activities, current research has not specifically identified this compound or its direct derivatives as inhibitors of Hsp90. The exploration of this particular scaffold for Hsp90 inhibition remains an area for potential future investigation.

Induction of Apoptosis and Cell Cycle Modulation

Currently, there is a lack of specific research data on the induction of apoptosis and cell cycle modulation by this compound itself. However, studies on its derivatives suggest potential in this area. For instance, certain derivatives have been synthesized and investigated for their anticancer properties, which may involve mechanisms related to apoptosis and cell cycle control google.com. It is important to note that these findings pertain to more complex molecules based on the this compound scaffold and not the parent compound.

Antioxidant Effects

The antioxidant potential of this compound is an area of interest, largely due to the chemical nature of its derivatives, known as aurones.

While direct evidence of the protective effects of this compound against cellular damage is not extensively documented, the antioxidant nature of related aurone (B1235358) compounds suggests a potential role in mitigating damage caused by oxidative stress. It has been noted that glycosylated aurones, in particular, may reduce DNA damage from radicals google.com. Further research is needed to specifically elucidate the cellular protective effects of this compound.

Anti-inflammatory Potential

The anti-inflammatory properties of compounds related to this compound have been a subject of investigation. For example, sulfuretin, a compound with a similar structural core, has demonstrated anti-inflammatory activity through the inhibition of nitric oxide (NO) secretion.

Antidiabetic Activity

The potential for this compound and its derivatives to influence pathways relevant to diabetes has been explored, with a focus on enzyme inhibition.

There is currently no specific data available from the conducted searches regarding the α-glucosidase enzyme inhibitory activity of this compound. However, the broader class of aurones has been investigated for their potential in managing diabetes, in part due to their ability to inhibit the Maillard reaction, a series of chemical reactions involved in the development of diabetic complications google.com. The direct inhibitory effect of this compound on α-glucosidase remains an area for future research.

Miscellaneous Biological Activities

This compound belongs to the aurone class of flavonoids, which are analogs of (Z)-benzylidenebenzofuran-3(2H)-one. Research has identified these scaffolds as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The inhibitory potential of aurones against tyrosinase is significantly influenced by the substitution pattern on their aromatic rings.

Generally, aurones are considered weak inhibitors of tyrosinase. However, the presence of hydroxyl (-OH) groups, particularly at the 4 and 6 positions of the benzofuranone ring system (A-ring) and the 4' position of the phenyl ring (B-ring), can render them significant inhibitors. nih.gov For instance, the compound 4,6,4'-trihydroxyaurone has been shown to be a potent tyrosinase inhibitor, inducing 75% inhibition at a concentration of 0.1 mM, a level of activity that is highly effective when compared to the well-known inhibitor, kojic acid. nih.gov This highlights the critical role that the hydroxyl group at the 6-position plays in conferring potent anti-tyrosinase activity to the aurone core structure.

The mechanism of inhibition for related hydroxylated flavonoids often involves chelating the copper ions within the active site of the tyrosinase enzyme, thereby preventing the catalytic conversion of L-tyrosine to melanin.

Table 1: Tyrosinase Inhibition by Selected Hydroxylated Aurones and Reference Compounds

| Compound | Key Structural Features | Reported Tyrosinase Inhibitory Activity | Reference |

|---|---|---|---|

| Aurones (General) | (Z)-benzylidenebenzofuran-3(2H)-one scaffold | Generally weak inhibitors | nih.gov |

| 4,6,4'-Trihydroxyaurone | Hydroxyl groups at positions 4, 6, and 4' | Induces 75% inhibition at 0.1 mM | nih.gov |

| Kojic Acid | Reference inhibitor | Weaker inhibitor compared to 4,6,4'-trihydroxyaurone | nih.gov |

There is no specific information in the reviewed scientific literature detailing the direct binding of this compound to CAG trinucleotide RNA repeats. Expanded CAG repeats in messenger RNA (mRNA) are associated with several neurodegenerative disorders, including Huntington's disease, by forming toxic hairpin structures that can sequester essential cellular proteins. nih.govnih.gov While research is ongoing to find small molecules that can specifically target these toxic RNA structures, studies explicitly linking this compound to this activity have not been identified.

Consistent with the lack of data on direct RNA binding, no specific research was found that investigates the ability of this compound to inhibit the interaction between mutant huntingtin (HTT) RNA and RNA-binding proteins. The sequestration of splicing factors and other proteins by the expanded CAG repeats in HTT mRNA is a key pathological mechanism in Huntington's disease. mdpi.com Therapeutic strategies are being explored to disrupt these aberrant interactions, but the role of this compound in this context has not been documented in the available literature.

No studies were identified that name the outer mitochondrial membrane protein mitoNEET as a direct target of this compound. MitoNEET is an iron-sulfur protein that has been implicated in cellular metabolism and oxidative stress and is a known target of the anti-diabetic drug pioglitazone. nih.govwvu.edu Although mitoNEET is a pharmacological target for compounds affecting metabolic pathways, a direct interaction with this compound has not been reported in the reviewed sources.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-benzylidenebenzofuran-3(2H)-one |

| 4,6,4'-trihydroxyaurone |

| Kojic acid |

| L-tyrosine |

| Pioglitazone |

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Molecular docking studies have identified N-myristoyltransferase (NMT) as a potential target for derivatives of 6-hydroxybenzofuran-3(2H)-one. benthamdirect.combiocrick.comresearchgate.net NMT is a vital enzyme in various fungi, including Candida albicans, making it an attractive target for the development of novel antifungal agents. researchgate.netkg.ac.rs The enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of cellular proteins—a process essential for fungal growth and survival. researchgate.netkg.ac.rs

In one study, a series of thirteen novel 1,3-thiazole derivatives based on the this compound scaffold were synthesized and evaluated for antimicrobial activity. benthamdirect.combiocrick.com Molecular docking simulations were performed on these compounds to explore their interactions with the active sites of microbial enzymes, which pointed to NMT as a possible target. benthamdirect.combiocrick.comresearchgate.net The investigation revealed that several of these thiazole (B1198619) derivatives exhibited a more favorable binding affinity for NMT than the native ligand, suggesting their potential as inhibitors. researchgate.net The in silico study aimed to simulate the interactions between the benzofuran (B130515) derivatives and the amino acid sequences within the active center of NMT from Candida albicans. kg.ac.rs

| Compound Class | Target Enzyme | Key Finding | Significance |

|---|---|---|---|

| 1,3-Thiazole derivatives of this compound | N-myristoyltransferase (NMT) | Derivatives showed favorable binding affinity, potentially higher than the native ligand. researchgate.net | Highlights NMT as a promising target for developing new antifungal agents based on the benzofuran scaffold. benthamdirect.combiocrick.com |

Derivatives of this compound, specifically a series of 6-hydroxyaurones, have been investigated as potential inhibitors of the α-glucosidase enzyme. nih.gov This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a key strategy in managing type 2 diabetes.

A study focusing on 6-hydroxyaurones identified them as a promising class for the development of new α-glucosidase inhibitors. nih.gov Through inhibitory kinetics and molecular docking studies, researchers found that these compounds could act as potent inhibitors. One particular derivative, identified as compound 41 in the study, demonstrated significant inhibitory activity against α-glucosidase with an IC50 value of 30.94 µM, which was more potent than the standard drug, acarbose (B1664774) (IC50 50.30 µM). nih.gov Furthermore, this compound was shown to promote glucose consumption in HepG2 cells, indicating its potential as an antidiabetic agent. nih.gov Other research has also highlighted various benzofuran derivatives as inhibitors of α-glucosidase, corroborating the potential of this chemical scaffold in targeting the enzyme. nih.govmdpi.com

| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound (Acarbose) IC50 (µM) |

|---|---|---|---|

| 6-hydroxyaurone (Compound 41) | α-Glucosidase | 30.94 | 50.30 |

Structure-Based Drug Design Principles

Chemical Space Analysis

Chemical space analysis involves the exploration of the structural and property space of a class of compounds to understand their diversity and potential for biological activity. Benzofuran derivatives, including this compound, occupy a significant area in the chemical space of heterocyclic compounds with diverse biological activities. nih.govscienceopen.com

Studies have shown that the benzofuran scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules with a wide range of biological targets. nih.gov The chemical space of benzofurans has been explored for various therapeutic areas, including neurodegenerative diseases and cancer. nih.govmdpi.com The substitution pattern on the benzofuran ring system plays a crucial role in defining the biological activity. For instance, substitutions at positions 2, 3, and 5 have been shown to be critical for neuroactivity. nih.gov

While a specific chemical space analysis for this compound is not extensively documented in the available literature, its position within the broader benzofuran chemical space suggests its potential as a scaffold for the development of novel therapeutic agents. The presence of a hydroxyl group at the 6-position and a ketone at the 3-position provides sites for further chemical modification, allowing for the exploration of a wider chemical space and the optimization of biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. nih.gov Various computational models and software are available to predict these properties based on the chemical structure of a molecule. d-nb.info

A generalized predicted ADMET profile for a compound like this compound, based on the known properties of similar benzofuran structures, might look like the following hypothetical data table. It is important to note that these are predicted values and would require experimental validation.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is possible. |

| Caco-2 Permeability | Moderate to High | Can likely cross the intestinal barrier. |

| P-glycoprotein Substrate | Likely No | Less prone to efflux from cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely Yes | Potential for central nervous system activity. |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely No | Low risk of drug-drug interactions via this enzyme. |

| CYP450 3A4 Inhibitor | Likely No | Low risk of drug-drug interactions via this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely No | Primary excretion route may not be via this transporter. |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Unlikely to be mutagenic. |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low Probability | Low risk of liver damage. |

This table is generated for illustrative purposes based on general knowledge of benzofuran derivatives and should not be taken as experimentally verified data.

Quantum Chemical Calculations (e.g., DFT if present in results)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. While detailed DFT studies specifically on this compound are not prevalent in the search results, studies on closely related derivatives provide valuable insights.

For instance, DFT studies on (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one have been performed to understand its electronic properties. These calculations typically involve the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and kinetic stability of a molecule.

Table 2: DFT Calculated Properties for a Derivative, (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one

| Parameter | Energy (eV) | Characterization |

|---|---|---|

| HOMO (π) | -8.2 | Conjugated π-system (benzylidene and lactone) |

| LUMO (π*) | -1.5 | Antibonding orbital for electrophilic attack |

| HOMO-LUMO Gap | 6.7 | Indicates good kinetic stability |

Data sourced from a study on a derivative of this compound.

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity. The relatively large gap for the derivative suggests good stability. Similar calculations on this compound would be expected to show the influence of the hydroxyl and carbonyl groups on the electronic distribution and reactivity of the benzofuran core. DFT calculations can also be used to predict spectroscopic properties, such as infrared and NMR spectra, which can aid in the structural characterization of the molecule. Furthermore, DFT studies have been utilized to assess the antioxidant properties of benzofuran-stilbene hybrids by calculating bond dissociation enthalpies. researchgate.net

Analytical and Characterization Techniques in Research

Spectroscopic Analyses

Spectroscopic methods are central to the structural elucidation of 6-hydroxybenzofuran-3(2H)-one and its related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound derivatives, providing insights into the chemical environment of each hydrogen and carbon atom. benthamdirect.combiocrick.comniscpr.res.in

In the ¹H NMR spectra of derivatives, the signals corresponding to the aromatic protons of the benzofuran (B130515) ring system are typically observed in the downfield region. For instance, in one study of a derivative, an aromatic ABX spin system was identified with signals at δ 7.54 (1H, d, J = 8.3 Hz), δ 6.65 (1H, dd, J = 8.3, 2.2 Hz), and δ 6.65 (1H, d, J = 2.2 Hz), corresponding to the protons on the substituted benzene (B151609) ring. mdpi.com For benzylidene derivatives of this compound, the proton of the benzylidene group can be seen at chemical shifts around 8.00–8.05 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Studies on various derivatives have utilized ¹³C NMR to confirm the presence of key structural features, including the carbonyl carbon of the furanone ring and the carbons of the aromatic system. researchgate.netnih.gov The analysis of both ¹H and ¹³C NMR spectra is crucial for the unambiguous structural assignment of newly synthesized compounds based on the this compound scaffold. benthamdirect.comtandfonline.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.00–8.05 | d | 7.4 | Benzylidene aromatic proton |

| 7.54 | d | 8.3 | Aromatic proton (H-5) mdpi.com |

| 6.65 | dd | 8.3, 2.2 | Aromatic proton (H-4) mdpi.com |

| 6.65 | d | 2.2 | Aromatic proton (H-2) mdpi.com |

Note: Data is for illustrative derivatives as reported in the literature.

Mass Spectrometry (MS, FAB MS, HRMS, ESI)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB MS) and High-Resolution Mass Spectrometry (HRMS) have been reported in the structural characterization of these compounds. benthamdirect.combiocrick.com

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For example, the characterization of one derivative using HRMS showed a found mass of 309.1118, which corresponded closely to the calculated mass of 309.1127 for the molecular formula C₁₉H₁₇O₄. researchgate.net Electrospray Ionization (ESI) is another mass spectrometry technique used, which can show the protonated molecular ion peak [M+1], further confirming the molecular weight of the synthesized compound. researchgate.net

Table 2: Example Mass Spectrometry Data for a Derivative

| Technique | Measurement | Result |

|---|---|---|

| MS (ESI) | m/z | 308.9 [M+1] researchgate.net |

| HRMS | Calculated (C₁₉H₁₇O₄) | 309.1127 researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of this compound and its derivatives, IR spectra typically show characteristic absorption bands for the hydroxyl (–OH) and carbonyl (C=O) groups. benthamdirect.comtandfonline.com

A broad absorption band around 3400 cm⁻¹ is indicative of the O–H stretching vibration of the phenolic hydroxyl group. A strong absorption peak is observed in the region of 1660-1698 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone in the furanone ring. researchgate.net Additional peaks corresponding to C=C stretching in the aromatic ring are also observed. researchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3400 | Hydroxyl (O–H) | Stretch, broad |

| 1670–1698 | Carbonyl (C=O) | Stretch researchgate.net |

Chromatographic Methods (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. Column chromatography is a standard method used for the purification of synthesized compounds, effectively separating the desired product from starting materials and byproducts.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to assess the purity of the fractions collected from column chromatography.

Furthermore, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of related benzofuranone structures. For instance, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid modifier can be employed for the separation and analysis of hydroxylated benzofuranones. sielc.com

X-ray Crystallography

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides definitive proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.

Several studies have successfully used single-crystal X-ray diffraction to solve the structures of novel aurone (B1235358) derivatives based on the benzofuran-3(2H)-one scaffold. researchgate.nettandfonline.com The crystallographic data confirms the molecular geometry, including bond lengths and angles, and reveals information about intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. For example, the crystal structure of 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H) was determined to be in the triclinic crystal system. nih.gov This level of detailed structural information is invaluable for understanding the molecule's properties.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one |

| 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one |

| 3(2H)-Benzofuranone, 6,7-dihydroxy- |

| 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H) |

| Acetonitrile |

Future Directions and Therapeutic Implications

Development of Novel Analogues with Enhanced Bioactivity

The core structure of 6-hydroxybenzofuran-3(2H)-one serves as a versatile scaffold for the development of novel analogues with a wide spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating the significant potential of this compound class in medicinal chemistry.

A notable area of investigation has been the modification of the benzofuranone core to enhance its antimicrobial properties. For instance, a series of 1,3-thiazole derivatives incorporating the this compound moiety have been synthesized and tested for their antibacterial and antifungal activities. benthamdirect.comresearchgate.net Similarly, the synthesis of 3-substituted-imine-6-hydroxy-benzofuran derivatives has yielded compounds with selective antibacterial activity, particularly against Gram-positive bacteria. researchgate.net

In the realm of oncology, various analogues have shown promising anticancer activity. The introduction of different substituents on the benzofuranone ring has led to the discovery of compounds with significant cytotoxicity against several human cancer cell lines. ijrps.commdpi.comnih.govresearchgate.net Furthermore, benzofuran (B130515) derivatives isolated from natural sources, such as Penicillium crustosum, have exhibited both antimicrobial and anti-inflammatory activities. nih.gov

Interactive Data Table: Bioactivity of Selected this compound Analogues

| Derivative Class | Target Bioactivity | Key Findings |

|---|---|---|

| 1,3-Thiazoles | Antimicrobial | Active against various bacteria and fungi. benthamdirect.comresearchgate.net |

| 3-Substituted-imines | Antibacterial | Selective activity against Gram-positive bacteria. researchgate.net |

| Phenyl-substituted | Anticancer | Cytotoxicity against human skin cancer cell lines. ijrps.com |

| Halogenated | Anticancer | Increased anticancer activities with halogen additions. mdpi.com |

Elucidation of Comprehensive Mechanisms of Action

Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects is a critical area of ongoing research. Preliminary studies suggest that these compounds may act through multiple pathways.

Several derivatives have been shown to induce pro-oxidative effects in cancer cells, leading to an increase in reactive oxygen species (ROS). nih.govnih.gov This elevation in ROS can trigger cellular stress and initiate apoptosis, a form of programmed cell death. The activation of caspases, key enzymes in the apoptotic pathway, has also been observed with some of these compounds. nih.govnih.gov

In addition to their pro-apoptotic effects, certain analogues have demonstrated anti-inflammatory properties. This is evidenced by their ability to inhibit the release of pro-inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide. nih.govnih.govnih.gov The antioxidant potential of the core structure, likely through the scavenging of free radicals, is another proposed mechanism contributing to its biological activity.

Preclinical and Clinical Potential

The preclinical evaluation of this compound derivatives has primarily focused on their in vitro anticancer activity. These studies have demonstrated the potent cytotoxic effects of various analogues against a range of human cancer cell lines. Research has highlighted significant activity against leukemia, breast cancer, lung cancer, and skin cancer cell lines. researchgate.netijrps.commdpi.comnih.govresearchgate.netnih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. It is important to note that this research is at a preclinical stage, and no clinical trials have been conducted to establish safety or efficacy in humans.

Interactive Data Table: Preclinical Anticancer Activity of Selected Benzofuranone Derivatives

| Cancer Cell Line | Derivative Type | IC50 (µM) - Research Finding |

|---|---|---|

| Human leukaemia (MV4-11) | Thiazole-based nitrogen mustard | 0.634 - 3.61 researchgate.net |

| Human skin cancer | 5,6-dihydroxy-2-phenyl-1-benzofuran-3(2H)-one derivatives | Showed antitumor activity ijrps.com |

| Human chronic myelogenous leukemia (K562) | Brominated 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | Selective action towards K562 cells nih.gov |

Exploration of New Biological Targets and Disease Areas

The structural versatility of the this compound scaffold makes it an attractive candidate for exploring novel biological targets and expanding its therapeutic applications beyond antimicrobial and anticancer activities.

Molecular docking studies have suggested that N-myristoyltransferase (NMT) could be a potential target for the antimicrobial activity of certain 1,3-thiazole derivatives. benthamdirect.comresearchgate.net NMT is an enzyme that plays a crucial role in the viability of various pathogens, making it an attractive target for the development of new anti-infective agents.

Furthermore, research has identified that some benzofuran-3(2H)-one derivatives can act as inhibitors of Death-Associated Protein Kinase-related apoptosis-inducing protein kinase 2 (DRAK2). semanticscholar.org By inhibiting DRAK2, these compounds can protect pancreatic β-cells from apoptosis, suggesting a potential therapeutic avenue for the treatment of diabetes.

Other potential areas of exploration include the inhibition of the urokinase-type plasminogen activator (uPA) system, which is involved in cancer invasion and metastasis. mdpi.com Additionally, some benzofuran derivatives have shown neuroprotective and analgesic activities, possibly mediated by the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov

Optimization of Synthetic Pathways for Scalability in Research

To facilitate further research and development of this compound and its analogues, the optimization of synthetic pathways for scalability is essential. Several efficient and innovative methods for the synthesis of the benzofuranone core have been reported.

These include gold-catalyzed cycloisomerization and metal-free treatment of benzofurans, which offer flexible options for the synthesis of benzofuran-3(2H)-ones from readily available starting materials. chemistryviews.org Other modern synthetic strategies involve palladium-catalyzed hydroesterification and C-H activation, providing access to a diverse range of substituted benzofuranones. organic-chemistry.org

For the large-scale production of the necessary precursors, an optimized and scalable three-step process for the synthesis of 6-hydroxybenzofuran (B80719) has been developed. researchgate.net This process is described as safe, cost-effective, and environmentally benign, making it suitable for producing the quantities of starting material required for extensive research programs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-hydroxybenzofuran-3(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of 2,4-dihydroxyphenacyl chloride under solvent-free conditions using activated barium hydroxide as a catalyst, yielding 95% purity in 5 minutes . Alternative methods involve condensation with aldehydes (e.g., heteroaryl carboxaldehydes) under basic conditions (50% aqueous KOH in ethanol-DMF), with stereochemistry confirmed by NMR . Optimization includes adjusting catalysts (e.g., Ba(OH)₂ vs. KOH) and solvent systems to improve reaction efficiency.

Q. How are derivatives of this compound structurally characterized?

- Methodological Answer : Derivatives are characterized using FT-IR, H/C NMR, and mass spectrometry. For example, (Z)-2-(4-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 9) shows distinct IR peaks for C=O (1680 cm) and aromatic C=C (1585 cm^{-1), while H NMR reveals coupling constants (e.g., δ 8.00 ppm, J=7.4 Hz) to confirm substituent positions .

Q. What are the typical substituents introduced at the benzylidene position, and how do they affect physicochemical properties?

- Methodological Answer : Substituents like halogens (Br, Cl, F), methoxy, and hydroxy groups are introduced via condensation with substituted benzaldehydes. For instance, fluorinated derivatives (e.g., Compound 1–3) exhibit altered melting points (250–260°C) and distinct C NMR shifts (e.g., δ 181.3 ppm for C=O) due to electron-withdrawing effects .

Advanced Research Questions

Q. How can synthesis yields be improved for complex benzylidene derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst selection : Barium hydroxide under solvent-free conditions achieves 95% yield for aurones .

- Solvent systems : Ethanol-DMF mixtures enhance solubility of bulky aldehydes (e.g., 4-chloro-3-methoxybenzaldehyde), yielding 90% for Compound 8 .

- Reaction time control : Grinding reactants in a mortar for 5 minutes minimizes side reactions .

Q. How to resolve contradictions in spectral data interpretation for stereoisomers?

- Methodological Answer : (Z)-stereochemistry in aurones is confirmed via H NMR coupling constants (e.g., J=7.4 Hz for H3’ and H4) and NOESY correlations. Discrepancies in C shifts (e.g., δ 167.9 vs. 168.1 ppm for C=O in fluorinated derivatives) are resolved by comparing with authentic samples and computational modeling .

Q. What strategies are used to design this compound derivatives for specific biological targets?

- Methodological Answer :

- Anticancer agents : Introduce electron-deficient substituents (e.g., Cl, Br) to enhance tubulin polymerization inhibition. Compound 8 (4-chloro-3-methoxy derivative) shows activity against PC-3 tumor xenografts via colchicine-binding site interactions .

- Antimicrobial probes : Alkylation of the C-6 hydroxyl with alkyl bromides increases lipophilicity, improving bacterial membrane penetration (e.g., acyl-sulfamate derivatives targeting PlsY in Gram-positive bacteria) .

Q. How are solvent-free conditions applied in large-scale synthesis, and what are their limitations?

- Methodological Answer : Solvent-free synthesis using Ba(OH)₂ reduces environmental impact and purification steps. However, limitations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.